Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a chemical compound with a unique structure that combines a pyrimidine ring with a morpholine and cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with morpholine and cyclopropyl-containing reagents. The process may include steps such as:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Morpholine Group: This can be done through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Common in modifying the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to active sites and preventing enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
- Ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Comparison: this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-2-morpholin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-13(18)11-9-15-14(16-12(11)10-3-4-10)17-5-7-19-8-6-17/h9-10H,2-8H2,1H3 |
InChI Key |
DILUAAAPESVOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2CC2)N3CCOCC3 |
Origin of Product |
United States |
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